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Compound of Interest

Compound Name: Batatifolin

Cat. No.: B15279216

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatifolin, a naturally occurring flavonoid, holds significant interest within the scientific
community due to its potential therapeutic applications. As a member of the flavone subclass of
flavonoids, its chemical structure and properties are foundational to understanding its biological
activity and potential for drug development. This technical guide provides a comprehensive
overview of the known structural and chemical characteristics of Batatifolin, alongside
methodologies for its study.

Chemical Structure and Identification

Batatifolin is chemically known as 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-
one. Its structure is characterized by a C6-C3-C6 carbon skeleton, typical of flavonoids, with
specific hydroxylation and methoxylation patterns that define its unique properties.

Key Identifiers:
o |[UPAC Name: 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]
e Molecular Formula: C1eH1207[1]

o CAS Number: 23494-48-6[1]
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e Synonyms: Nodifloretin[1]

Physicochemical Properties

While specific experimental data for Batatifolin's physicochemical properties such as melting
point, boiling point, and solubility are not readily available in the current literature, estimations
and comparisons can be drawn from closely related flavonoids. The general properties of
flavonoids suggest that Batatifolin is likely a crystalline solid at room temperature with limited
solubility in water and better solubility in organic solvents.

Property Value Source
Molecular Weight 316.26 g/mol PubChem[1]
Monoisotopic Mass 316.05830272 Da PubChem[1]
Topological Polar Surface Area 127 A2 PubChem
Hydrogen Bond Donor Count 4 PubChem[1]
Hydrogen Bond Acceptor

Count 7 PubChem[1]
Rotatable Bond Count 2 PubChem

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of
Batatifolin. Although specific spectra for Batatifolin are not widely published, the following
sections outline the expected spectral characteristics based on its flavonoid structure and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for elucidating the precise structure of
Batatifolin. The chemical shifts of the protons and carbons are influenced by the surrounding
functional groups. For flavonoids, the aromatic protons typically appear in the region of 6-8
ppm in the *H NMR spectrum, while the carbon signals are spread over a wider range in the 13C
NMR spectrum.
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* 1H NMR: Expected signals would correspond to the protons on the A and B rings, as well as
the methoxy group.

e 13C NMR: Resonances for the carbonyl carbon (C4), the carbon-bearing hydroxyl and
methoxy groups, and the other aromatic carbons would be characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to
as Band | and Band Il

e Band I (300-400 nm): Arises from the B-ring cinnamoyl system.
e Band Il (240-280 nm): Originates from the A-ring benzoyl system.

The exact absorption maxima (Amax) for Batatifolin would be influenced by the hydroxylation
and methoxylation pattern. The use of shift reagents can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of Batatifolin would exhibit characteristic absorption bands for its functional
groups.

O-H stretching: A broad band in the region of 3200-3600 cm~* due to the hydroxyl groups.

C=0 stretching: A strong absorption band around 1650 cm~1* corresponding to the carbonyl
group of the y-pyrone ring.

C=C stretching: Bands in the 1600-1450 cm~1 region due to the aromatic rings.

C-O stretching: Absorptions in the 1300-1000 cm~1 range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Batatifolin. In electrospray ionization (ESI-MS), the protonated molecule [M+H]* or
deprotonated molecule [M-H]~ would be observed. Tandem mass spectrometry (MS/MS) would
reveal characteristic fragmentation patterns for flavonoids, including retro-Diels-Alder (RDA)
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fragmentation of the C-ring, which can help in identifying the substitution patterns on the A and
B rings.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Batatifolin are not

explicitly available. However, general methodologies for the study of flavonoids can be
adapted.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below.
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General workflow for flavonoid isolation.
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Spectroscopic Analysis

For spectroscopic characterization, the following general procedures can be followed:

 NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da).
1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR
spectrometer.

o UV-Vis: The sample is dissolved in a spectroscopic grade solvent (e.g., methanol, ethanol).
The spectrum is recorded using a UV-Vis spectrophotometer. Shift reagents like sodium
methoxide, aluminum chloride, and sodium acetate can be used to gain further structural
insights.

e |IR: The spectrum can be recorded using the KBr pellet method or as a thin film on a suitable
substrate using an FTIR spectrometer.

e MS: High-resolution mass spectrometry (HRMS) is performed using techniques like ESI-
QTOF or ESI-Orbitrap to obtain accurate mass and fragmentation data.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of Batatifolin are
limited, flavonoids as a class are known to possess a wide range of pharmacological effects,
including antioxidant, anti-inflammatory, and anticancer activities. Based on the activities of
structurally similar flavonoids like luteolin and taxifolin, it is plausible that Batatifolin could
modulate key signaling pathways involved in inflammation and cell proliferation. A potential
signaling pathway that could be influenced by Batatifolin, based on its structural similarity to
other anti-inflammatory flavonoids, is the NF-kB signaling pathway.
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Hypothesized inhibition of the NF-kB pathway by Batatifolin.

Conclusion

Batatifolin is a flavonoid with a well-defined chemical structure. While specific experimental
data on its physicochemical and biological properties are still emerging, its structural similarity

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15279216?utm_src=pdf-body-img
https://www.benchchem.com/product/b15279216?utm_src=pdf-body
https://www.benchchem.com/product/b15279216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15279216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

to other well-studied flavonoids provides a strong basis for predicting its characteristics and
potential activities. This guide serves as a foundational resource for researchers interested in
further exploring the chemical and pharmacological profile of Batatifolin, with the aim of
unlocking its therapeutic potential. Further experimental investigation is warranted to fully
elucidate its properties and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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